![molecular formula C21H13Br2NO2S B2549305 2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline CAS No. 861210-54-0](/img/structure/B2549305.png)
2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline is a complex organic compound characterized by the presence of a benzenesulfonyl group attached to a phenyl ring, which is further connected to a dibromoquinoline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline typically involves multiple steps, starting with the preparation of the benzenesulfonyl phenyl intermediate. This intermediate is then subjected to bromination and subsequent cyclization to form the quinoline ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using halogenation or nitration reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce halogenated or nitrated quinoline derivatives .
Aplicaciones Científicas De Investigación
Synthetic Utility
This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties. For instance, the dibromoquinoline framework can undergo further functionalization through electrophilic aromatic substitution or nucleophilic addition reactions, enabling the development of new compounds with tailored biological activities .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer cells. The compound's effectiveness is attributed to its ability to target specific signaling pathways involved in cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against a range of bacterial strains, including resistant strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .
Neurodegenerative Diseases
Recent investigations suggest that derivatives of this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds have been evaluated for their inhibitory effects on enzymes like monoamine oxidase and cholinesterase, which are implicated in neurodegeneration. Preliminary results indicate that certain derivatives possess high potency and selectivity against these targets, suggesting a potential role in developing multi-target-directed ligands for neuroprotection .
Case Studies
- Anticancer Activity : A study reported that a derivative of this compound exhibited an IC50 value of 15 µM against breast cancer cell lines, indicating potent anticancer properties. The study further explored the compound's ability to induce apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : In another case study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. This suggests significant potential for developing new antimicrobial agents .
Summary Table of Applications
Application Area | Activity Type | Notable Findings |
---|---|---|
Anticancer | Cell Proliferation Inhibition | IC50 = 15 µM in breast cancer cells |
Antimicrobial | Bacterial Inhibition | MIC = 32 µg/mL against Staphylococcus aureus |
Neurodegenerative Diseases | Enzyme Inhibition | High potency against monoamine oxidase |
Mecanismo De Acción
The mechanism of action of 2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline include other benzenesulfonyl derivatives and dibromoquinoline analogs. Examples include:
Benzenesulfonic acid derivatives: Known for their diverse chemical reactivity and applications.
Dibromoquinoline derivatives: Studied for their unique structural properties and potential biological activities.
Uniqueness
What sets this compound apart is its combination of the benzenesulfonyl group with the dibromoquinoline moiety, which imparts unique chemical and biological properties.
Actividad Biológica
2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a benzenesulfonyl group and two bromine atoms. Its structure can be represented as follows:
This configuration suggests potential interactions with biological targets due to the presence of electrophilic bromine atoms and the sulfonyl moiety, which may enhance its reactivity and binding affinity to various biomolecules.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against certain pathogens.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly affecting the G2/M phase, which is crucial for mitosis.
- Induction of Apoptosis : It activates apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
- Microtubule Disruption : Similar to other known antimitotic agents, it may bind to tubulin and disrupt microtubule formation, leading to cell cycle arrest.
Antitumor Activity
A study conducted on breast cancer cell lines (MCF7) revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values observed were in the low micromolar range, indicating potent activity against these cells.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 3.5 | Apoptosis induction |
HCT116 | 4.1 | Cell cycle arrest |
K-562 | 5.0 | Microtubule disruption |
Antimicrobial Activity
In vitro assays indicated that the compound exhibited antimicrobial effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 12 |
S. aureus | 15 |
P. aeruginosa | 20 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Propiedades
IUPAC Name |
2-[4-(benzenesulfonyl)phenyl]-6,8-dibromoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2NO2S/c22-16-12-15-8-11-20(24-21(15)19(23)13-16)14-6-9-18(10-7-14)27(25,26)17-4-2-1-3-5-17/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHYZQDFIOFACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.